5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cancer Cell Line Inhibition : A study by Liu et al. (2016) synthesized a compound derived from 5-amino-1H-pyrazole-4-carboxylate, which showed effective inhibition of some cancer cell lines, suggesting its potential in cancer research and therapy (Liu et al., 2016).
Antimicrobial Activity : Puthran et al. (2019) reported the synthesis of novel Schiff bases using derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, which exhibited significant antimicrobial activity, indicating its use in developing new antimicrobial agents (Puthran et al., 2019).
Analgesic and Anti-inflammatory Agents : Gokulan et al. (2012) synthesized derivatives of this compound for analgesic and anti-inflammatory activity. One compound, in particular, showed promising results as a potential novel class of analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Carbonic Anhydrase Inhibition : Bülbül et al. (2008) explored the synthesis of amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide. These compounds demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes, indicating their potential in treating conditions related to carbonic anhydrase activity (Bülbül et al., 2008).
Structural and Spectral Investigations : Viveka et al. (2016) focused on the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of the base compound. This research provides insight into the properties and potential applications of these compounds in various fields (Viveka et al., 2016).
Mechanism of Action
Target of Action
The primary target of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein kinase that plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
It’s likely that the compound binds to the active site of the kinase, inhibiting its activity and thus affecting the downstream signaling pathways .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways related to inflammation, cell growth, and apoptosis .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the drug reaches the target site after administration .
Result of Action
Given its target, it’s likely that it could lead to reduced inflammation, altered cell growth, and changes in apoptosis .
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPQLGKWWLMKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409917 | |
Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187949-90-2 | |
Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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